
Silibinin
概要
説明
Silibinin, also known as silybin, is a polyphenolic flavonoid derived from the seeds of the milk thistle plant (Silybum marianum). It is the primary active component of silymarin, a standardized extract used for its medicinal properties. This compound is renowned for its hepatoprotective, antioxidant, anti-inflammatory, and anticancer activities .
作用機序
Target of Action
Silibinin, a natural lignan, is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . It has been found to possess strong anti-cancer activity against several types of human cancers . The key targets of this compound include various oncogenic pathways, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK . It also targets signaling molecules involved in the regulation of epithelial-to-mesenchymal transition, proteases activation, adhesion, motility, invasiveness, and the supportive tumor-microenvironment components .
Mode of Action
This compound exerts its effects through a multifaceted mechanism of action. It can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . Furthermore, this compound has been shown to modulate multiple signaling pathways involved in cancer development and progression .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, which are involved in cell proliferation and survival . It also influences the transforming Growth Factor beta (TGFβ), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and NF-κB (nuclear factor-kappa B) pathways . These pathways are crucial to the anti-cancer activity of this compound in cancer prevention, disease progression/recurrence, and reversal of drug resistance .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is absorbed by the oral route and that it distributes into the alimentary tract (liver, stomach, intestine, pancreas) . It is mainly excreted as metabolites in the bile, and is subject to enterohepatic circulation . The peak levels of free this compound were observed at 0.5 h after administration in liver, lung, stomach, and pancreas . The levels of both free and conjugated this compound declined after 0.5 or 1 h in an exponential fashion with an elimination half-life (t½) of 57–127 min for free and 45–94 min for conjugated this compound in different tissues .
Result of Action
This compound exerts a direct inhibitory effect on various factors involved in cell division and proliferation, including metalloproteinases (MMPs), anti-apoptosis proteins such as Bcl-2, growth factors such as Flt, VEGF, AR, PSA, and IGF, cell mitogen controllers such as PI3K, Akt, MAPK, cell cycle regulators such as the CDK family and pSTAT3 . It also induces apoptosis and autophagy by up-regulating the expression of Bax, Caspase-3, Atg5, Atg7 and BECN1 and down-regulating Bcl-2 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound could inhibit cell proliferation by increasing the intracellular Ca2+ concentration . This increase in intracellular Ca2+ appears to have a critical role in regulating cell death mediated by a calpain-dependent pathway and in inducing the generation of reactive oxygen species (ROS) . Therefore, the cellular environment and the presence of certain ions can significantly influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
Silibinin has been shown to exhibit anticancer activity against several types of cancers, including liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . It exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . One of the key mechanisms underlying the anticancer effects of this compound is its ability to modulate multiple signaling pathways involved in cancer development and progression .
Cellular Effects
This compound has been shown to improve diabetic conditions through a variety of mechanisms, including reducing insulin resistance (IR), lowering reactive oxygen species (ROS) levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis . This compound treatment reduced blood glucose (BG) levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .
Molecular Mechanism
One of the key mechanisms underlying the anticancer effects of this compound is its ability to modulate multiple signaling pathways involved in cancer development and progression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce liver dysfunction, may reduce liver-related mortality in patients with cirrhosis and improves glycemic control in patients with concomitant diabetes, with few if any adverse events .
Metabolic Pathways
This compound has been shown to improve diabetic conditions through a variety of mechanisms, including reducing insulin resistance (IR), lowering reactive oxygen species (ROS) levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .
Transport and Distribution
The major efflux transporters of this compound are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) based on results from the transporter-overexpressing cell lines and MRP2-deficient (TR −) rats .
Subcellular Localization
The differential proteins in the two comparison groups are roughly distributed, mainly in the cytoplasm, nucleus, extracellular .
準備方法
Synthetic Routes and Reaction Conditions: Silibinin can be synthesized through various chemical processes. One common method involves the extraction of silymarin from milk thistle seeds, followed by the isolation of this compound. The seeds are first defatted using n-hexane, and then the active compounds are extracted using methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from milk thistle seeds. The seeds are processed to remove fats and oils, and the remaining material is subjected to solvent extraction to isolate silymarin. This compound is then purified from the silymarin extract using chromatographic techniques .
化学反応の分析
Types of Reactions: Silibinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Reduced forms of this compound.
Substitution: Acetylated derivatives of this compound.
科学的研究の応用
Anticancer Properties
Silibinin has been extensively studied for its anticancer effects across multiple cancer types. Research indicates that it exhibits anti-proliferative , pro-apoptotic , and anti-metastatic activities.
Key Findings:
- Mechanisms of Action : this compound induces apoptosis in cancer cells through caspase-dependent pathways and mitochondrial disruption, leading to cytochrome c release . It also downregulates key signaling pathways such as JAK2/STAT5 and PI3K/AKT, which are crucial for tumor growth and metastasis .
- Cancer Types : It has shown efficacy against liver, lung, breast, prostate, colorectal, skin, and bladder cancers . For instance, in bladder cancer models, this compound reduced metastasis by inhibiting epithelial-mesenchymal transition (EMT) through the inactivation of β-catenin/ZEB1 signaling .
Case Study Table: Anticancer Efficacy of this compound
Hepatoprotective Effects
This compound is renowned for its hepatoprotective properties, making it a candidate for treating liver diseases.
Key Findings:
- Liver Protection : this compound protects liver cells from toxins and oxidative stress. Studies have demonstrated its ability to improve liver function markers in patients with chronic liver diseases .
- Clinical Applications : It has been investigated as a treatment for hepatitis C and other liver disorders due to its anti-inflammatory and regenerative effects .
Case Study Table: Hepatoprotective Effects of this compound
Condition | Outcome | Study Reference |
---|---|---|
Chronic Hepatitis | Improved liver function markers | |
Liver Cirrhosis | Reduced fibrosis; enhanced regeneration |
Metabolic Disorders
Recent studies have highlighted this compound's potential in managing metabolic disorders such as diabetes.
Key Findings:
- Insulin Sensitization : this compound acts as a partial agonist of PPARγ, which is involved in glucose metabolism and lipid regulation. This property suggests its potential use in type 2 diabetes management .
- Hypoglycemic Effects : Research indicates that this compound may lower blood glucose levels and improve insulin sensitivity without significant side effects compared to traditional medications .
Case Study Table: Metabolic Applications of this compound
類似化合物との比較
Silibinin is often compared with other flavonolignans and flavonoids:
Silymarin: A mixture of flavonolignans, including this compound, isothis compound, silychristin, and silidianin. .
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties, but less potent than this compound in hepatoprotection.
This compound stands out due to its multifaceted therapeutic potential, particularly in liver protection and cancer treatment, making it a unique and valuable compound in both research and clinical applications .
生物活性
Silibinin, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered significant attention for its diverse biological activities, particularly in cancer therapy and hepatoprotection. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and clinical applications.
1. Anticancer Activity
This compound has demonstrated notable anticancer effects across various types of cancers, including liver, lung, breast, prostate, and colorectal cancers. Its mechanisms of action involve multiple pathways that contribute to tumor suppression.
- Inhibition of Cell Proliferation : this compound has been shown to inhibit cell growth in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by inducing G0/G1 cell cycle arrest and promoting apoptosis. Studies indicate that this compound can increase levels of active poly-ADP-ribose polymerase (PARP) and TUNEL positive cells, indicating enhanced apoptotic activity .
-
Modulation of Signaling Pathways : this compound affects various signaling pathways involved in cancer progression:
- Histone Deacetylase Inhibition : It inhibits histone deacetylase (HDAC) activity, leading to increased acetylation of histones H3 and H4, which promotes gene expression related to apoptosis and cell cycle regulation .
- EGFR Signaling : this compound downregulates phosphorylated epidermal growth factor receptor (EGFR) expression and inhibits downstream signaling pathways such as JAK2/STAT5 and PI3K/AKT .
- EMT Regulation : It targets epithelial-to-mesenchymal transition (EMT) processes, which are crucial for cancer metastasis .
1.2 Clinical Studies
A pilot study involving patients with colorectal adenocarcinoma demonstrated that this compound could achieve pharmacologically active levels in human tissues when administered in combination with phosphatidylcholine (silipide). Patients showed significant clinical responses .
2. Anti-Metastatic Properties
This compound's anti-metastatic efficacy has been documented through various preclinical models. It inhibits cancer cell migration and invasion by targeting proteases involved in the metastatic process . The following table summarizes key findings from studies on this compound's anti-metastatic effects:
Cancer Type | Mechanism | Effect |
---|---|---|
Lung Cancer | Inhibition of HDAC and EGFR signaling | Reduced cell proliferation and induced apoptosis |
Breast Cancer | Downregulation of MMP-9 through AP-1 inhibition | Suppressed invasion and metastasis |
Colorectal Cancer | Modulation of IGF system | Enhanced chemopreventive efficacy |
3. Hepatoprotective Effects
This compound is well-known for its hepatoprotective properties. It has been used traditionally to treat liver diseases due to its ability to protect against toxins and promote liver regeneration.
3.1 Mechanisms of Hepatoprotection
- Antioxidant Activity : this compound exhibits strong antioxidant properties that help mitigate oxidative stress in liver cells .
- Regulation of Inflammatory Responses : It modulates inflammatory pathways, reducing liver inflammation associated with conditions like hepatitis .
4. Case Studies
Several case studies highlight the clinical relevance of this compound in treating advanced cancers:
- Non-Small Cell Lung Cancer (NSCLC) : A formulation containing this compound showed significant radiological improvements in patients with brain metastases from NSCLC .
- Hepatitis C : Clinical trials are underway to evaluate the efficacy of this compound in patients with hepatitis C, showing promising results in improving liver function .
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
Record name | Silybin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
Record name | Silybin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silibinin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silibinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Silybin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silibinin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silymarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silybin (mixture of Silybin A and Silybin B) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 802918-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILIBININ A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。